molecular formula C21H30N2O4 B2803700 Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate CAS No. 2204460-27-3

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate

Cat. No.: B2803700
CAS No.: 2204460-27-3
M. Wt: 374.481
InChI Key: RIWWNLDZKJLHBY-UHFFFAOYSA-N
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Description

Historical Development of Bicyclic Dicarbamate Derivatives

The exploration of bicyclic dicarbamates began in the late 20th century as chemists sought to replicate the conformational rigidity of natural products like the bicyclo[2.2.2]diazaoctane (BCDO) alkaloids. Early work focused on proline-derived systems, where researchers discovered that N-alkylation of homoproline enolates could generate azabicycloalkanes with predictable stereochemistry. A breakthrough occurred in 2010 with the stereocontrolled synthesis of carbamate scaffold 9 from L-pyroglutamic acid, which demonstrated unprecedented control over ψ and φ dihedral angles critical for β-strand mimicry.

Key milestones in bicyclic dicarbamate development include:

Year Advancement Significance
2005 First stereoselective azidation of proline enolates Enabled access to α′-chiral centers
2010 Synthesis of hexahydropyrrolizinone scaffolds Provided measurable β-sheet mimicry
2020 Biomimetic approaches to BCDO alkaloids Linked synthetic methods to biosynthetic pathways

These developments laid the groundwork for benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate’s emergence as a privileged structure in peptidomimetic design.

Emergence in Academic Literature

This compound entered the literature as part of efforts to create proteolysis-resistant peptide analogs. The compound’s first detailed characterization appeared in studies evaluating azabicycloalkane derivatives as extended dipeptide surrogates. X-ray diffraction of related tripeptide mimic 28 revealed an N-to-C terminal distance of 5.9 Å—nearly identical to natural β-strands—while molecular modeling showed ψ₁ and φ₂ angles (−112.8°, +102.4°) matching parallel β-sheet geometries.

Recent syntheses have optimized the scaffold’s functionalization:

  • Orthogonal protection strategies : Sequential hydrogenolysis and carbamate formation enabled modular N- and C-terminal modifications.
  • Stereochemical control : The α′S configuration proved critical for maintaining extended conformations, as epimerization at this center collapsed the scaffold into γ-turn-like geometries.
  • Solid-phase applications : Immobilized versions facilitated high-throughput screening of β-sheet-stabilizing interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-19(2,3)27-18(25)23-21-12-9-20(10-13-21,11-14-21)22-17(24)26-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWWNLDZKJLHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

While specific industrial production methods for Benzyl tert-butyl bicyclo[22This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate has several applications in scientific research:

    Chemistry: Used as a scaffold in the synthesis of complex organic

Biological Activity

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate, a compound identified by CAS number 2204460-27-3, is gaining attention for its potential biological activities. This article synthesizes existing research findings related to its antibacterial properties, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique chemical properties. The bicyclo[2.2.2]octane framework provides a rigid scaffold that is advantageous in drug design due to its ability to maintain conformation and enhance binding interactions with biological targets.

Antibacterial Activity

Research has highlighted the antibacterial potential of carbamate derivatives, including those similar to this compound. A study synthesized various derivatives and evaluated their activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the bicyclic structure can enhance efficacy against resistant strains .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamateS. aureus16 µg/mL
Tert-butyl[1-benzyl-3-(4-methylphenyl)hydrazono]ethyl]carbamateP. aeruginosa64 µg/mL

Cytotoxicity Studies

In addition to antibacterial activity, the cytotoxic effects of this compound have been explored through various assays. The Artemia salina lethality test is commonly used to assess the cytotoxic potential of compounds. Preliminary results suggest that while some derivatives exhibit low toxicity towards normal cells, they can selectively target cancerous cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

  • Synthesis of Derivatives : A study synthesized multiple carbamate derivatives and evaluated their biological activities using microdilution methods for antibacterial assays and cytotoxicity tests on human carcinoma cell lines.
    • Findings : Some derivatives showed promising activity against drug-resistant bacterial strains while maintaining low toxicity profiles in normal cell lines .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various protein targets involved in bacterial metabolism and cancer cell proliferation.
    • Results : These studies indicated favorable interactions with target proteins, suggesting potential pathways for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related bicyclic dicarbamates and carboxylates, focusing on ring size, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Substituents Molecular Formula Key Properties/Applications Reference
Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate [2.2.2]octane Benzyl, tert-butyl C₁₉H₂₆N₂O₄ MOF linker, drug synthesis
Bicyclo[2.2.2]octane-1,4-dicarboxylate [2.2.2]octane Carboxylate Not provided MOFs with optical transparency (240 nm) and benzene/cyclohexane selectivity
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate [2.1.1]hexane Benzyl, tert-butyl C₁₉H₂₆N₂O₄ Research reagent; requires cold storage (2–8°C)

Key Observations:

Ring Size and Rigidity: The [2.2.2]octane system in the target compound provides greater rigidity and symmetry compared to the smaller [2.1.1]hexane analog. This enhances its suitability for MOFs, where pore contouring and stability are critical .

Substituent Effects: Benzyl/tert-butyl groups: These substituents in the target compound introduce steric hindrance, reducing unwanted side reactions in organic synthesis. However, they may also lower solubility in polar solvents compared to carboxylate analogs . Carboxylate groups: Bicyclo[2.2.2]octane-1,4-dicarboxylate demonstrates superior coordination ability in MOFs, enabling unique adsorption selectivity (e.g., benzene over cyclohexane) due to its non-planar geometry .

Synthetic Accessibility :

  • The target compound’s synthesis (e.g., stepwise alkylation and reduction) is more complex than that of bicyclo[2.2.2]octane-1,4-dicarboxylate, which can be directly incorporated into MOFs via solvothermal methods .
  • The [2.1.1]hexane analog requires stringent storage conditions (2–8°C), suggesting lower stability than the [2.2.2]octane derivative .

Spectroscopic Properties :

  • Carbon-13 NMR data for bicyclo[2.2.2]octane derivatives (Table II in ) show that substituents at the 1,4-positions induce predictable chemical shift changes (e.g., α, β, and γ carbons). The tert-butyl group in the target compound likely deshields adjacent carbons by ~5–10 ppm compared to methyl or carboxyl substituents .

For example, carboxylate-based MOFs exhibit ultrafast rotor dynamics and optical transparency, whereas carbamates may prioritize drug-loading capacity . Pharmaceuticals: The benzyl group enhances lipophilicity, making the compound a candidate for prodrug formulations, unlike the hydrophilic carboxylate analogs .

Research Findings and Data

  • Synthetic Yields : Lithium borohydride reduction of methyl esters to hydroxymethyl intermediates (e.g., step D in ) achieves 92% yield , outperforming analogous reductions in [2.1.1]hexane systems (~80% yield) .
  • Stability : The [2.2.2]octane core remains intact under reflux conditions (THF, 16 hours), whereas [2.1.1]hexane analogs may undergo ring-opening at elevated temperatures .

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate, and what critical reaction conditions ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves two steps: (1) preparation of the bicyclo[2.2.2]octane-1,4-diamine core and (2) carbamoylation with benzyl and tert-butyl chloroformates.
  • Core Synthesis: The bicyclo[2.2.2]octane-1,4-diamine can be obtained via catalytic hydrogenation of bicyclo[2.2.2]octane-1,4-dinitrile using palladium on carbon under high-pressure H₂ (3–5 atm) .
  • Carbamoylation: React the diamine with benzyl chloroformate and tert-butyl chloroformate in a stepwise manner. Use anhydrous dichloromethane as the solvent, triethylamine as a base, and maintain temperatures below 0°C to minimize side reactions. Yields >85% are achievable with strict control of stoichiometry (1:1 molar ratio for each carbamate group) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>98%).

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound, and how can contradictory data be resolved?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR (including 2D experiments like COSY, HSQC, and NOESY) resolve stereochemistry. The rigid bicyclo core simplifies splitting patterns, while NOESY correlations confirm spatial proximity of substituents .
  • X-ray Crystallography: Definitive confirmation of stereochemistry and molecular packing is achieved via single-crystal diffraction. The bicyclo framework’s rigidity facilitates crystal growth from slow evaporation of acetonitrile solutions .
  • Contradiction Resolution: Discrepancies between NMR and computational predictions (e.g., DFT-optimized structures) may arise due to solvent effects or dynamic processes. Cross-validate using IR spectroscopy (carbamate C=O stretches at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the rigid bicyclo[2.2.2]octane core influence conformational stability and reactivity in supramolecular chemistry applications?

  • Methodological Answer: The bicyclo core’s rigidity prevents conformational flexibility, enabling precise control in host-guest systems. For example:
  • MOF Design: Bicyclo[2.2.2]octane-derived dicarboxylates (structurally analogous to the dicarbamate) form non-aromatic metal-organic frameworks (MOFs) with tailored pore geometries. These MOFs exhibit unique adsorption selectivity (e.g., benzene vs. cyclohexane) due to pore contouring from the non-planar core .
  • Catalysis: The core’s steric bulk stabilizes transition states in asymmetric catalysis. Kinetic studies show reduced enantiomerization rates compared to flexible scaffolds, as confirmed by variable-temperature NMR .

Q. How do the benzyl and tert-butyl carbamate substituents modulate interactions with biological targets in enzyme inhibition studies?

  • Methodological Answer:
  • Steric and Electronic Effects: The tert-butyl group enhances hydrophobic interactions with enzyme pockets (e.g., cyclooxygenase), while the benzyl group participates in π-π stacking with aromatic residues. Competitive binding assays using isothermal titration calorimetry (ITC) reveal ∆G values ~-8.5 kcal/mol for COX-2 inhibition .
  • Enzyme Kinetics: Substituent size impacts binding kinetics. Surface plasmon resonance (SPR) shows a 3-fold higher kon for the benzyl group compared to smaller substituents, while the tert-butyl group reduces koff due to increased van der Waals interactions .

Q. What computational strategies are recommended to model the electronic and steric effects of this compound in drug design?

  • Methodological Answer:
  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. The bicyclo core’s electron-deficient regions enhance hydrogen bonding with target proteins .
  • Molecular Dynamics (MD): Simulate ligand-protein binding using AMBER or CHARMM force fields. The tert-butyl group’s rotational entropy penalty (~2.1 kcal/mol) is quantified via umbrella sampling .
  • Docking Studies: Use AutoDock Vina to predict binding poses. The rigid core aligns with catalytic pockets, while substituent flexibility (e.g., carbamate rotamers) is assessed via ensemble docking .

Comparative Analysis Tables

Q. Table 1: Synthetic Routes for Bicyclo[2.2.2]octane-1,4-diyldicarbamate Derivatives

MethodReagents/ConditionsYield (%)Purity (%)Reference
Catalytic HydrogenationPd/C, H₂ (5 atm), EtOH, 50°C9299
Stepwise CarbamoylationBenzyl/tert-butyl chloroformate, DCM, 0°C8798

Q. Table 2: Biological Activity of Analogous Bicyclo Compounds

CompoundTarget EnzymeKi (µM)Mechanism
Bicyclo[2.2.2]octane-1,4-diyldicarbamateCOX-20.45Competitive inhibition
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidAldose reductase1.2Allosteric modulation
Cubane-1,4-dicarboxylateCYP4503.8Non-competitive binding

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